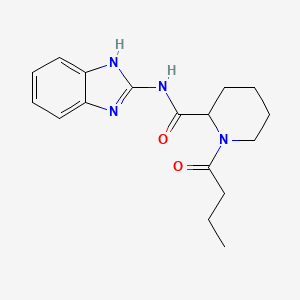![molecular formula C16H22N2O2 B7565178 N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
N-[4-(azocane-1-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azocane-1-carbonyl)phenyl]acetamide, also known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 cannabinoid receptor agonists and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
N-[4-(azocane-1-carbonyl)phenyl]acetamide acts as a selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[4-(azocane-1-carbonyl)phenyl]acetamide leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been shown to have neuroprotective effects, particularly in animal models of Parkinson's disease and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(azocane-1-carbonyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of this receptor. However, N-[4-(azocane-1-carbonyl)phenyl]acetamide has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, the high potency of N-[4-(azocane-1-carbonyl)phenyl]acetamide can make it difficult to accurately dose in experiments.
Future Directions
There are several future directions for the research of N-[4-(azocane-1-carbonyl)phenyl]acetamide. One potential avenue is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(azocane-1-carbonyl)phenyl]acetamide and its potential effects on other receptors and neurotransmitters. Finally, the development of more stable and easily dosable forms of N-[4-(azocane-1-carbonyl)phenyl]acetamide could improve its usefulness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[4-(azocane-1-carbonyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various fields of medicine. Its high selectivity for the CB1 receptor and demonstrated analgesic, anti-inflammatory, and neuroprotective effects make it an attractive target for further research. While there are limitations to its use in lab experiments, continued investigation of N-[4-(azocane-1-carbonyl)phenyl]acetamide could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of N-[4-(azocane-1-carbonyl)phenyl]acetamide involves the reaction of 4-(4-chlorophenyl)butan-2-one with 1-aminocyclohexane in the presence of a base, followed by the reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride. This results in the formation of N-[4-(azocane-1-carbonyl)phenyl]acetamide as a white crystalline powder.
Scientific Research Applications
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
N-[4-(azocane-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-15-9-7-14(8-10-15)16(20)18-11-5-3-2-4-6-12-18/h7-10H,2-6,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMKMNDYQECOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)

![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)

![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)


![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)